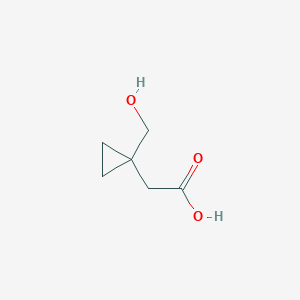

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

Description

Properties

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNWDIMDCLADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625514 | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869066-83-1 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of "2-(1-(hydroxymethyl)cyclopropyl)acetic acid"

CAS No: 869066-83-1 Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol Synonyms: 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid; 1-(Hydroxymethyl)cyclopropylacetic acid.

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(hydroxymethyl)cyclopropaneacetic acid , a critical "gem-disubstituted" cyclopropane building block. It is widely recognized as a key intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast Sodium (Singulair®).

For researchers and process chemists, the primary analytical challenge lies in distinguishing the open-chain hydroxy acid from its thermodynamically stable spiro-lactone impurity . This guide details the diagnostic signals required to monitor reaction progress, purity, and stability using NMR, IR, and MS methodologies.

Structural Analysis & Symmetry

The molecule features a cyclopropane ring substituted at the C1 position with two distinct methylene chains: a hydroxymethyl group (

-

Symmetry: The molecule possesses a plane of symmetry passing through the C1 quaternary carbon and bisecting the C2-C3 bond of the cyclopropane ring.

-

Proton Environments:

-

The methylene protons on the side chains (

and -

The cyclopropane ring protons (H2/H3) are magnetically non-equivalent due to the different substituents on C1 (cis/trans relationships), typically resolving into two distinct multiplets.

-

Visualization: Structural Connectivity

Figure 1: Structural connectivity and potential lactonization pathway of 1-(hydroxymethyl)cyclopropaneacetic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the characteristic shifts observed in deuterated chloroform (

¹H NMR (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Cyclopropane | 0.45 – 0.65 | Multiplet (m) | 4H | Ring protons ( |

| Acetic Acid | 2.45 – 2.55 | Singlet (s) | 2H | |

| Hydroxymethyl | 3.50 – 3.65 | Singlet (s) | 2H | |

| Exchangeable | > 10.0 | Broad (br) | 2H |

Diagnostic Insight: The appearance of the cyclopropane protons as a tight multiplet range (0.4–0.7 ppm) is characteristic. In the open-chain form, the

¹³C NMR (100 MHz, CDCl₃)

| Carbon Type | Shift ( | Assignment |

| Ring | 8.0 – 12.0 | Cyclopropane methylene carbons |

| Quaternary | 18.0 – 22.0 | C1 (Spiro center) |

| 36.0 – 38.0 | ||

| Oxymethylene | 65.0 – 68.0 | |

| Carbonyl | 175.0 – 178.0 |

Infrared Spectroscopy (FT-IR)

Key functional group absorptions distinguish the hydroxy-acid from potential impurities.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3200 – 3500 | O-H Stretch (Broad) | Alcohol & Carboxylic Acid H-bonding |

| 3000 – 3080 | C-H Stretch | Cyclopropane ring ( |

| 1700 – 1720 | C=O Stretch | Carboxylic Acid (Dimer) |

| 1050 – 1150 | C-O Stretch | Primary Alcohol |

Critical Control Point: A shift of the carbonyl band from 1710 cm⁻¹ (acid) to ~1770 cm⁻¹ indicates the formation of the

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization)

-

Polarity: Negative Mode (preferred for carboxylic acids) or Positive Mode.

| Ion | m/z | Interpretation |

| [M-H]⁻ | 129.1 | Deprotonated molecular ion (Negative Mode) |

| [M+H]⁺ | 131.1 | Protonated molecular ion (Positive Mode) |

| [M+Na]⁺ | 153.1 | Sodium adduct (Common in ESI+) |

Impurity Profiling: The Spiro-Lactone

The most significant stability concern for this intermediate is the acid-catalyzed intramolecular esterification (lactonization).

Impurity Name: 6-oxaspiro[2.4]heptan-5-one Mechanism: The hydroxyl group on the side chain attacks the activated carbonyl of the acetic acid arm, forming a thermodynamically stable 5-membered lactone ring fused to the cyclopropane.

Diagnostic Comparison: Acid vs. Lactone

| Feature | Hydroxy Acid (Target) | Spiro-Lactone (Impurity) |

| IR C=O | ~1710 cm⁻¹ (Acid) | ~1775 cm⁻¹ (Gamma-Lactone) |

| ¹H NMR ( | Singlet (~3.6 ppm) | AB Quartet / Shifted Downfield (~4.0-4.2 ppm) |

| Solubility | Soluble in polar/basic media | Soluble in non-polar organics; insoluble in base (initially) |

Experimental Workflow: Purity Check

Figure 2: Rapid NMR screening workflow for lactone contamination.

Experimental Protocol: Sample Preparation

For optimal resolution of the cyclopropyl protons and the side-chain singlets:

-

Solvent: Use Chloroform-d (

) for routine analysis. Use Methanol- -

Concentration: Prepare a 10-15 mg/mL solution.

-

Reference: Calibrate to TMS (0.00 ppm) or residual

(7.26 ppm).

Note: In

References

-

BenchChem. (2024). 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid Data Sheet. Retrieved from

-

Santa Cruz Biotechnology. (2024). Montelukast Intermediates and Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 869066-83-1. Retrieved from

-

Google Patents. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid (US7572930B2). Retrieved from

Structural and Conformational Analysis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid

This guide provides an in-depth structural and conformational analysis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (CAS: 869066-83-1), a critical intermediate in the synthesis of leukotriene receptor antagonists like Montelukast.

Executive Summary

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid represents a classic example of a gem-disubstituted cyclopropane scaffold used in medicinal chemistry to induce conformational restriction. Functioning as a bioisostere for gem-dimethyl groups or alkenes, the cyclopropane ring locks the relative vectors of the hydroxymethyl (-CH₂OH) and acetic acid (-CH₂COOH) side chains. This structural rigidity is not merely a scaffold feature but a thermodynamic driver that facilitates intramolecular interactions, specifically lactonization and receptor binding. This guide analyzes its molecular architecture, the "Thorpe-Ingold" conformational lock, and its synthesis from 1,1-cyclopropanedimethanol.

Molecular Architecture & Geometry

Core Connectivity

The molecule consists of a cyclopropane ring bearing two substituents at the C1 position (geminal disubstitution):

-

Hydroxymethyl group: A primary alcohol attached via a methylene spacer (-CH₂OH).

-

Acetic acid group: A carboxyl group attached via a methylene spacer (-CH₂COOH).

IUPAC Name: [1-(Hydroxymethyl)cyclopropyl]acetic acid.[1] Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol

The Cyclopropane Strain & Geminal Effect

The cyclopropane ring is the defining structural element. Unlike a flexible alkane chain, the cyclopropane carbons are sp³ hybridized but constrained to 60° bond angles (significantly deviating from the ideal 109.5°). This creates "banana bonds" (bent bonds) with high p-character.

-

Bond Angle Expansion: To compensate for the internal ring strain (60°), the external bond angle (C-C-C) between the two geminal substituents at C1 expands beyond the tetrahedral ideal (>115°).

-

The "Thorpe-Ingold" Effect: This angle expansion compresses the space between the distal ends of the side chains (the -OH and -COOH groups). This compression drastically reduces the entropic penalty for intramolecular reactions, making this molecule highly prone to cyclization.

Quantitative Structural Data (Predicted)

| Parameter | Value | Significance |

| Ring Bond Length (C-C) | ~1.51 Å | Shorter than typical alkanes (1.54 Å) due to bent bonding. |

| Exocyclic Angle (C-C1-C) | ~116-118° | Expanded angle pushes side chains closer together. |

| Distance (OH to COOH) | < 3.0 Å | Within range for strong intramolecular Hydrogen Bonding. |

| Hybridization (C1) | sp³ (distorted) | High s-character in exocyclic bonds; high p-character in ring bonds. |

Conformational Landscape

The conformation of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is dominated by the equilibrium between its open-chain form and its cyclized lactone form.

Intramolecular Hydrogen Bonding

In the open form, the molecule adopts a "scorpion-like" conformation where the hydroxyl proton acts as a donor to the carbonyl oxygen of the carboxylic acid.

-

Interaction: O–H

O=C -

Ring Size: Formation of a stable 7-membered H-bonded pseudo-ring.

-

Solvent Dependence: In non-polar solvents, the H-bonded conformer dominates. In protic solvents (water/methanol), intermolecular bonding competes.

Lactonization Equilibrium

Under acidic or dehydrating conditions, the molecule undergoes rapid intramolecular esterification to form a spiro-lactone: 6-oxaspiro[2.4]heptan-5-one .

-

Driving Force: The gem-disubstituted cyclopropane ring acts as a "clamp," holding the nucleophile (-OH) and electrophile (-COOH) in close proximity.

-

Kinetic Advantage: The reaction rate for this cyclization is orders of magnitude faster than analogous open-chain gem-dimethyl compounds due to the rigid directional steering of the cyclopropane.

Figure 1: Conformational equilibrium driven by the Thorpe-Ingold effect. The cyclopropane ring pre-organizes the molecule for lactonization.

Synthetic Methodology

The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid requires constructing the quaternary center on the cyclopropane ring. The most robust industrial route proceeds via 1,1-cyclopropanedimethanol.

Protocol: From 1,1-Cyclopropanedimethanol

Reagents:

-

1,1-Cyclopropanedimethanol (Starting Material)[2]

-

Thionyl Chloride (

) or Dialkyl Sulfite[3] -

Sodium Cyanide (

) -

Sodium Hydroxide (

)

Step-by-Step Workflow:

-

Cyclic Sulfite Formation: React 1,1-cyclopropanedimethanol with thionyl chloride to form the cyclic sulfite intermediate. This activates the alcohol for nucleophilic attack without requiring double protection.

-

Conditions:

, DCM, 0°C to RT.

-

-

Ring Opening / Nitrile Formation: Treat the cyclic sulfite with Sodium Cyanide. The cyanide ion attacks one methylene carbon, opening the sulfite ring to yield the hydroxymethyl-nitrile.

-

Hydrolysis: Basic hydrolysis of the nitrile group converts it to the carboxylate.

Synthesis Flowchart

Figure 2: Industrial synthesis pathway via the cyclic sulfite intermediate, avoiding di-functionalization issues.

Applications in Drug Development

Montelukast (Singulair) Synthesis

This molecule is the direct precursor to the "thiol side chain" of Montelukast.

-

Transformation: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) and displaced by a thioacetate or hydrosulfide to yield 1-(mercaptomethyl)cyclopropaneacetic acid .

-

Role: The cyclopropane ring provides the critical "kink" that orients the acidic tail into the leukotriene receptor's polar pocket.

Peptidomimetics

In peptide design, this scaffold is used as a

-

The rigid angle mimics the

to -

It replaces flexible Gly-Gly or Ala-Ala sequences to lock bioactive conformations and improve metabolic stability against proteases.

References

-

PubChem. Compound Summary for CID 22404474: 2-[1-(hydroxymethyl)cyclopropyl]acetic acid. National Library of Medicine. Available at: [Link]

- Google Patents.Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid (US7572930B2). Describes the conversion of the hydroxy-acid to the mercapto-derivative for Montelukast.

- Google Patents.Process for the preparation of a precursor of montelukast (EP2181986A1). Details the cyclic sulfite route.

Sources

- 1. 1152996-33-2,[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite - Google Patents [patents.google.com]

- 3. EP2181986A1 - Process for the preparation of a precursor of montelukast - Google Patents [patents.google.com]

- 4. snapintermediates.com [snapintermediates.com]

- 5. air.unimi.it [air.unimi.it]

- 6. No results for search term "3D-FC11557" | CymitQuimica [cymitquimica.com]

- 7. leukotriene d4 suppliers USA [americanchemicalsuppliers.com]

An In-Depth Technical Guide to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid: A Key Building Block in Modern Pharmaceuticals

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a pivotal chemical intermediate in the pharmaceutical industry. We will delve into its precise chemical identity, nomenclature, and physicochemical properties. The document elucidates the strategic importance of the cyclopropyl motif in medicinal chemistry and details the compound's primary application as a critical precursor in the synthesis of Montelukast, a widely prescribed anti-asthmatic medication. Furthermore, this guide presents a detailed synthetic protocol, outlines essential safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity for researchers, chemists, and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific and regulatory work. 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is recognized by several identifiers across chemical databases and regulatory frameworks.

The systematic IUPAC name for this compound is 2-[1-(hydroxymethyl)cyclopropyl]acetic acid .[1] This name precisely describes the molecular structure, which consists of an acetic acid moiety attached to a cyclopropane ring at the same carbon that bears a hydroxymethyl group.

Common synonyms and identifiers include:

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 869066-83-1 | [1][2][3] |

| EC Number | 617-934-5 | [1] |

| PubChem CID | 22404474 | [1] |

| InChIKey | OVMNWDIMDCLADX-UHFFFAOYSA-N | [1] |

| SMILES | C1CC1(CC(=O)O)CO | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for process development, formulation, and quality control. While extensive experimental data is not widely published, reliable computed properties provide valuable insights for laboratory work.

Table 2: Physicochemical Data for 2-(1-(hydroxymethyl)cyclopropyl)acetic acid

| Property | Value | Data Type |

| Molecular Formula | C₆H₁₀O₃ | --- |

| Molecular Weight | 130.14 g/mol | Computed[1] |

| XLogP3-AA | -0.4 | Computed[1] |

| Hydrogen Bond Donor Count | 2 | Computed[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed[1] |

| Rotatable Bond Count | 3 | Computed[1] |

Note: The properties listed are computationally derived from PubChem and should be used as a guide. Experimental validation is recommended for cGMP applications.

The Role of the Cyclopropyl Motif in Medicinal Chemistry

The inclusion of a cyclopropyl ring in a molecule is a deliberate and strategic choice in modern drug design. This small, strained ring system imparts a unique set of properties that can significantly enhance a drug candidate's profile.[4]

The rationale behind incorporating this "cyclopropyl fragment" includes:

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[4]

-

Conformational Rigidity: The ring's rigid structure reduces the number of available conformations of the molecule. This can lead to a more favorable entropic contribution to binding affinity with the target receptor and can lock the molecule into its bioactive conformation.[4]

-

Potency and Selectivity: By orienting substituents in a precise three-dimensional arrangement, the cyclopropyl ring can optimize interactions with a biological target, thereby enhancing potency and reducing off-target effects.[4]

-

Improved Physicochemical Properties: The fragment can modulate properties like pKa and lipophilicity, which can in turn influence solubility, cell permeability, and reduce efflux by transporters like P-glycoprotein.[4]

The presence of the cyclopropyl group in 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a key feature that is carried through to the final active pharmaceutical ingredient (API), contributing to its overall efficacy and pharmacokinetic profile.

Application as a Key Pharmaceutical Intermediate

The primary and most significant application of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is as a key intermediate in the synthesis of Montelukast.[5][6] Montelukast is a potent and selective leukotriene receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis.[7][8]

The synthesis of Montelukast is a multi-step process where the structural integrity of the cyclopropylacetic acid core is essential. The related compound, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, is directly incorporated to form a critical part of the final drug molecule.[6][7] 2-(1-(hydroxymethyl)cyclopropyl)acetic acid serves as a direct precursor to this mercapto derivative.

Synthetic Strategies

Several synthetic routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid have been developed, often with the goal of improving yield, reducing costs, and enhancing safety for industrial-scale production.[5] One notable method involves a Grignard reaction, starting from a protected bromomethyl cyclopropane derivative.[5][9]

Experimental Protocol: Grignard-based Synthesis

This protocol is an illustrative example based on principles described in patent literature.[5][9] Researchers must adapt and optimize all procedures for their specific laboratory conditions and scale.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine as an initiator.[9]

-

Add a small portion of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of [1-(bromomethyl)cyclopropyl]methyl acetate (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of iodine color), add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution vigorously for 2-4 hours, ensuring the temperature does not exceed 10 °C.[5] Alternatively, pour the Grignard solution slowly over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Acidify the mixture to pH 2-3 with cold 2M hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude intermediate, [1-(carboxymethyl)cyclopropyl]methyl acetate.

Step 4: Ester Hydrolysis

-

Dissolve the crude intermediate in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. Purification may be achieved by recrystallization or column chromatography.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid presents several hazards.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures & Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] If dusts or aerosols may be generated, respiratory protection may be required.

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Always consult the most current Safety Data Sheet (SDS) for the material before use. In case of exposure, seek immediate medical attention.

Conclusion

2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a specialized chemical intermediate whose value is intrinsically linked to the strategic use of the cyclopropyl moiety in drug design. Its role as a precursor to a key side chain in the synthesis of Montelukast underscores its importance in the production of essential medicines for respiratory conditions. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is crucial for any organization involved in its handling or use, ensuring both efficient production and the safety of scientific personnel.

References

-

Chemdad Co. (n.d.). 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.

-

PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. Retrieved January 31, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

- Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved January 31, 2026, from [Link]

-

Autech. (n.d.). The Role of 2-[1-(Mercaptomethyl)Cyclopropyl]Acetic Acid in Modern Pharmaceuticals. Retrieved January 31, 2026, from [Link]

Sources

- 1. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 869066-83-1 | 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid - AiFChem [aifchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Topic: 2-(1-(hydroxymethyl)cyclopropyl)acetic acid: A Linchpin Intermediate in the Synthesis of Montelukast

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] Its commercial success has driven extensive research into optimizing its manufacturing process, making it more efficient, cost-effective, and scalable. A critical component of the Montelukast molecule is the cyclopropaneacetic acid side-chain, which is essential for its binding affinity and pharmacological activity. This guide provides an in-depth technical analysis of the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a pivotal intermediate that serves as the direct precursor to the thiol-containing side-chain, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.[2][3][4] We will explore the primary synthetic pathways, delve into the causality behind experimental choices, present a detailed procedural protocol, and offer a comparative analysis of competing methodologies.

Introduction: The Strategic Importance of the Cyclopropane Moiety

The chemical structure of Montelukast is complex, comprising a quinoline core linked to a substituted phenylpropyl chain, which is ultimately tethered to a cyclopropaneacetic acid unit via a thioether linkage. The cyclopropane ring is not merely a spacer; its inherent conformational rigidity and specific stereoelectronic properties are crucial for correctly positioning the carboxylic acid group for optimal interaction with the leukotriene D4 receptor.[5] Consequently, the efficient and high-purity synthesis of this side-chain is a cornerstone of the entire Montelukast manufacturing process.

The intermediate, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (PubChem CID: 22404474), represents a key strategic milestone in the synthesis.[6] It contains both the required acetic acid moiety and a readily functionalizable hydroxymethyl group. This hydroxyl group is the site of a subsequent chemical transformation to introduce the sulfur atom, forming the thiol necessary for the final coupling reaction.[7][8] Therefore, mastering the synthesis of this hydroxyl-intermediate is paramount for any scalable Montelukast production campaign.

Core Synthetic Challenge

The primary challenge lies in the selective functionalization of a symmetrical precursor, typically 1,1-cyclopropanedimethanol. To construct the target molecule, one hydroxyl group must be transformed into a two-carbon acetic acid chain while the other remains a hydroxymethyl group (or is protected and later revealed). This requirement for differentiation is the central theme of the synthetic strategies discussed below.

Primary Synthetic Pathways

Several routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid have been developed, largely differing in their approach to differentiating the two hydroxyl groups of the starting material. The most prevalent industrial method proceeds via a nitrile intermediate.

Pathway A: The Acetonitrile Route from 1,1-Cyclopropanedimethanol

This is the most widely documented and industrially practiced approach. It leverages the conversion of one hydroxyl group into a leaving group, followed by nucleophilic substitution with a cyanide source to introduce the precursor to the acetic acid chain.

Logical Workflow: Acetonitrile Pathway

Caption: Key transformations in the acetonitrile pathway.

-

Step 1: Regioselective Activation of the Diol: The synthesis begins with 1,1-cyclopropanedimethanol. Direct monofunctionalization is difficult. A common industrial strategy involves forming a cyclic benzylidene acetal by reacting the diol with an aldehyde. This protected intermediate can then be regioselectively opened using an N-halo succinimide (like NBS or NCS) and a radical initiator. This clever step yields a 1-(halomethyl)cyclopropanemethyl benzoate, effectively differentiating the two original hydroxyl groups—one is now a halide, and the other is protected as a benzoate ester.[9]

-

Step 2: Cyanide Displacement (Formation of the Nitrile): The resulting halo-compound is then treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The cyanide anion acts as a nucleophile, displacing the halide to form 1-(benzoyloxymethyl)cyclopropane acetonitrile.[9] This step is critical as it introduces the second carbon atom required for the acetic acid side chain.

-

Step 3: Tandem Hydrolysis: The final step involves a robust hydrolysis under strong alkaline conditions, typically using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures (reflux).[10][11] This single operation accomplishes two crucial transformations simultaneously:

Causality Behind Choices:

-

Why use a cyclic acetal? It provides a robust protecting group strategy that allows for predictable, high-yield regioselective opening, solving the problem of differentiating two identical primary alcohols.

-

Why use cyanide? It is an efficient and cost-effective C1 synthon for converting an alkyl halide into a carboxylic acid precursor (nitrile). While highly toxic and requiring stringent handling protocols, its reliability makes it suitable for controlled industrial production.[12]

-

Why strong alkaline hydrolysis? The hydrolysis of both an ester and, particularly, a nitrile requires significant activation energy. Refluxing in a strong base like KOH ensures the reaction proceeds to completion in a reasonable timeframe, making it efficient for large-scale production.[10][11]

Pathway B: The Grignard Carboxylation Route

An alternative strategy avoids the use of cyanide by employing a Grignard reaction. This pathway involves the formation of an organomagnesium compound followed by its reaction with carbon dioxide.

-

Step 1: Precursor Preparation: The synthesis starts with a mono-protected, mono-halogenated cyclopropane derivative, such as bromomethyl cyclopropyl acetate.[13]

-

Step 2: Grignard Reagent Formation: The brominated precursor is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.

-

Step 3: Carboxylation: This organometallic intermediate is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[13]

-

Step 4: Hydrolysis: Finally, acidic workup protonates the carboxylate to yield the carboxylic acid, and the acetate protecting group is hydrolyzed under basic conditions to give the final product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.[13]

Causality Behind Choices:

-

Why use a Grignard reaction? This method provides a classic and powerful way to form a new carbon-carbon bond for the synthesis of carboxylic acids, importantly avoiding the high toxicity of cyanide reagents.

-

Why dry ice? Solid CO₂ serves as a simple, inexpensive, and effective electrophile for the carboxylation step.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a drug development setting is dictated by a balance of efficiency, cost, safety, and scalability.

| Feature | Pathway A (Acetonitrile Route) | Pathway B (Grignard Route) |

| Starting Material | 1,1-Cyclopropanedimethanol[4] | Bromomethyl cyclopropyl acetate[13] |

| Key Reagents | N-halosuccinimide, KCN/NaCN, KOH[9][10] | Magnesium, Dry Ice (CO₂)[13] |

| Primary Hazard | High toxicity of cyanide salts.[12] | Highly reactive, moisture-sensitive Grignard reagents. |

| Scalability | Proven for large-scale industrial production. | Can be challenging due to the sensitivity of Grignard reagents. |

| Advantages | Well-established, robust, and often high-yielding. | Avoids the use of highly toxic cyanides. |

| Disadvantages | Significant safety and environmental concerns due to cyanide.[14] | Requires strictly anhydrous conditions; potential for side reactions. |

Detailed Experimental Protocol: Alkaline Hydrolysis of the Nitrile Intermediate

The following protocol is a representative example for the final step in Pathway A, based on procedures outlined in the patent literature.[10][11][15]

Reaction: Conversion of 1-(hydroxymethyl)-cyclopropane-1-acetonitrile to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.

Materials and Reagents:

-

1-(hydroxymethyl)-cyclopropane-1-acetonitrile (1.0 mol equivalent)

-

Potassium Hydroxide (KOH) (e.g., 8M aqueous solution, ~10 mol equivalents)

-

Ethanol (as co-solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Experimental Workflow: Hydrolysis Protocol

Caption: Step-by-step workflow for the hydrolysis step.

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(hydroxymethyl)-cyclopropane-1-acetonitrile (e.g., 15.6 g) in ethanol (100 ml).[10][11]

-

Reagent Addition: Add the 8M aqueous potassium hydroxide solution (150 ml) to the flask.[10][11]

-

Reaction: Heat the mixture to reflux and maintain for 17-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting nitrile.[10]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath to below 10°C. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring, monitoring the pH. Continue adding acid until the pH is below 2. The product will likely precipitate as a white solid.[10][11]

-

Extraction: Extract the acidic aqueous mixture multiple times (e.g., 4x with 125 ml each) with ethyl acetate.[11]

-

Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate, then filter.

-

Isolation: Remove the ethyl acetate under reduced pressure to yield the crude 2-(1-(hydroxymethyl)cyclopropyl)acetic acid as a solid or viscous oil. Further purification can be achieved by crystallization if necessary.

Downstream Conversion: From Hydroxyl to Thiol

The value of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid lies in its role as a direct precursor to 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.[2][3] This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by displacement with a sulfur nucleophile like thioacetic acid or a thiourea equivalent, and subsequent hydrolysis to unmask the free thiol.[4] This thiol-containing side-chain is then deprotonated to form a dilithium dianion, which serves as the active nucleophile for the final SN2 coupling with the mesylate of the Montelukast backbone, completing the synthesis.[7]

Conclusion

The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a critical and well-optimized process in the manufacturing of Montelukast. While various strategies exist, the pathway proceeding from 1,1-cyclopropanedimethanol via a nitrile intermediate remains a dominant industrial method due to its robustness and efficiency, despite the handling challenges associated with cyanide. The elegance of this route lies in the strategic use of protection and activation chemistry to overcome the inherent symmetry of the starting material. Understanding the nuances of this synthesis provides valuable insight into the practical challenges and clever solutions employed in modern pharmaceutical manufacturing.

References

-

A Process For Preparation Of Montelucast Intermediate. (n.d.). Quick Company. Retrieved from [Link]

-

Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (2022, January 18). Eureka | Patsnap. Retrieved from [Link]

- EP1740545B1 - Process for making montelukast and intermediates therefor. (n.d.). Google Patents.

-

Process for making montelukast and intermediates therefor. (2010, November 9). Justia Patents. Retrieved from [Link]

- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. (n.d.). Google Patents.

-

Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009, August 11). Justia Patents. Retrieved from [Link]

-

Synthesis of Montelukast. (2017, December 12). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Books Gateway. Retrieved from [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI. Retrieved from [Link]

- CN112851630A - Production method of montelukast sodium side chain intermediate. (n.d.). Google Patents.

- EP2181986A1 - Process for the preparation of a precursor of montelukast. (n.d.). Google Patents.

- CN105541786A - Montelukast side chain intermediate and preparing method thereof. (n.d.). Google Patents.

-

20.8 Synthesis and Reactions of Esters. (2021, April 13). YouTube. Retrieved from [Link]

-

Process for the preparation of a precursor of montelukast. (2010, May 5). European Patent Office - EP 2181986 A1. Retrieved from [Link]

-

A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.

-

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. (n.d.). PubChem. Retrieved from [Link]

-

New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. (n.d.). Request PDF. Retrieved from [Link]

-

Process for the preparation of a precursor of montelukast - Patent 2181986. (n.d.). EPO. Retrieved from [Link]

-

Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (n.d.). ResearchGate. Retrieved from [Link]

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.

-

Organic CHEMISTRY. (2010, October 21). TSI Journals. Retrieved from [Link]

-

2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid: A Comprehensive Overview. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. nbinno.com [nbinno.com]

- 3. Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 4. Page loading... [wap.guidechem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]

- 10. EP2181986A1 - Process for the preparation of a precursor of montelukast - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 14. CN112851630A - Production method of montelukast sodium side chain intermediate - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

Methodological & Application

Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic Acid: A Detailed Guide for Pharmaceutical Intermediates

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a pivotal building block in contemporary pharmaceutical synthesis. Its unique structural motif, featuring a strained cyclopropane ring functionalized with both a carboxylic acid and a hydroxymethyl group, imparts valuable conformational rigidity. This property can enhance the binding affinity and metabolic stability of drug candidates, making it a sought-after intermediate. Notably, this compound is a key intermediate in the synthesis of Montelukast Sodium, a widely used leukotriene receptor antagonist for the treatment of asthma.[1]

This application note provides detailed, field-proven protocols for the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into two primary synthetic strategies, elucidating the underlying chemical principles and offering step-by-step procedures to ensure reliable and reproducible outcomes.

Strategic Approaches to Synthesis

The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, scalability requirements, and safety considerations. Herein, we will focus on two prominent and well-documented methods:

-

Grignard-Based Synthesis: This approach leverages the formation of a Grignar d reagent from a halo-substituted cyclopropane derivative, followed by carboxylation with carbon dioxide. It is an efficient and direct method.[2][3]

-

Multi-step Synthesis from 1,1-Cyclopropanedimethanol: This pathway involves a series of functional group transformations, starting from a readily available diol. While longer, it offers an alternative for laboratories where the Grignard precursor may not be readily accessible.[1][4]

Diagram of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes discussed in this guide.

Caption: Overview of the two primary synthetic routes to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid.

Protocol 1: Grignard-Based Synthesis

This protocol is adapted from patented methods and offers an efficient route to the target compound.[2][3] The core of this synthesis is the formation of a Grignard reagent, which then undergoes nucleophilic addition to carbon dioxide.

Experimental Workflow

Caption: Workflow for the Grignard-based synthesis of the target compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Quantity (Example Scale) |

| Bromomethyl cyclopropyl acetate | Not readily available | C6H9BrO2 | 20.7 g (0.1 mol) |

| Magnesium (turnings or powder) | 7439-95-4 | Mg | 2.67 g (0.11 mol) |

| Iodine (initiator) | 7553-56-2 | I2 | A small crystal |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 200 mL |

| Carbon Dioxide (dry) | 124-38-9 | CO2 | Excess (gas) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 12.0 g (0.3 mol) |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | As needed for pH adjustment |

| Ethyl Acetate | 141-78-6 | C4H8O2 | For extraction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | For drying |

Step-by-Step Procedure

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small portion of anhydrous THF.

-

In the dropping funnel, prepare a solution of bromomethyl cyclopropyl acetate in anhydrous THF.

-

Add a small amount of the acetate solution to the magnesium. The initiation of the reaction is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining acetate solution dropwise at a rate that maintains a gentle reflux. The initiation temperature is typically around 25-30°C.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring. The introduction of CO2 should be controlled to maintain the reaction temperature.

-

Continue the addition of CO2 until the exothermic reaction ceases.

-

-

Hydrolysis and Work-up:

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Add a solution of sodium hydroxide in water to the mixture to hydrolyze the ester.[2]

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield 2-(1-(hydroxymethyl)cyclopropyl)acetic acid as a solid.

-

Protocol 2: Synthesis from 1,1-Cyclopropanedimethanol

Experimental Workflow

Caption: Workflow for the multi-step synthesis from 1,1-cyclopropanedimethanol.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula |

| 1,1-Cyclopropanedimethanol | 26345-66-0 | C5H10O2 |

| Thionyl Chloride | 7719-09-7 | SOCl2 |

| Triethylamine | 121-44-8 | C6H15N |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 |

| Sodium Cyanide | 143-33-9 | NaCN |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C2H6OS |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl |

Step-by-Step Procedure

-

Synthesis of the Intermediate Sulfinate:

-

Dissolve 1,1-cyclopropanedimethanol and triethylamine in dichloromethane in a flask cooled in an ice-salt bath (0-5°C).[1]

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfinate intermediate.

-

-

Synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile:

-

The crude sulfinate is then reacted with sodium cyanide in a suitable solvent such as DMSO. This step displaces the sulfinate to form the nitrile.

-

The reaction temperature and time may need to be optimized. Some literature suggests elevated temperatures (e.g., 90°C) to reduce reaction time.[1]

-

-

Hydrolysis to 2-(1-(hydroxymethyl)cyclopropyl)acetic acid:

-

The resulting 1-(hydroxymethyl)cyclopropylacetonitrile is hydrolyzed under basic conditions.

-

Add the nitrile to a solution of sodium hydroxide in water.

-

Heat the mixture to reflux for several hours until the reaction is complete (ammonia evolution ceases, and the starting material is consumed as monitored by TLC or LC-MS).[1]

-

Cool the reaction mixture to 0°C and carefully acidify with hydrochloric acid to a pH of 2.[1]

-

Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by crystallization from a solvent such as n-heptane to yield the final product.[1]

-

Safety and Handling Precautions

-

Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.

-

Thionyl Chloride: Is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

-

Sodium Cyanide: Is highly toxic. Handle with extreme care, using appropriate personal protective equipment. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

-

Corrosive Reagents: Concentrated acids and bases (HCl, NaOH) should be handled with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

The synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid is a critical step in the production of important pharmaceutical agents. The Grignard-based approach offers a direct and efficient route, while the multi-step synthesis from 1,1-cyclopropanedimethanol provides a viable alternative. The choice of method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development programs.

References

- 2-(1-(Hydroxymethyl)cyclopropyl)acetic Acid | High-Purity - Benchchem. (URL: )

- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P

- CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google P

- How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (URL: )

- US7271268B1 - Process for preparation of [1-(mercaptomethyl)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 3. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 4. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

"2-(1-(hydroxymethyl)cyclopropyl)acetic acid" in the preparation of leukotriene receptor antagonists

Application Note & Protocols

Topic: The Strategic Role of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid in the Synthesis of Potent Leukotriene Receptor Antagonists

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

**Abstract

Leukotriene receptor antagonists are a cornerstone in the management of asthma and allergic rhinitis. A key structural motif present in highly successful antagonists, such as Montelukast, is the 2-(1-(hydroxymethyl)cyclopropyl)acetic acid moiety. This guide provides an in-depth examination of the synthesis of this critical intermediate and its subsequent elaboration into the final active pharmaceutical ingredient (API). We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the analytical methods required to ensure a robust and reproducible synthetic process. The document is structured to provide not just a series of steps, but a foundational understanding of the causality behind the experimental design, thereby empowering researchers to troubleshoot and adapt these methods.

Part 1: The CysLT1 Receptor Pathway & The Rationale for Antagonism

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid. Their physiological effects are mediated primarily through the cysteinyl leukotriene receptor 1 (CysLT1). In respiratory disorders like asthma, the binding of leukotrienes to CysLT1 receptors on airway smooth muscle cells and inflammatory cells triggers a cascade of detrimental effects, including bronchoconstriction, increased mucus secretion, and eosinophil recruitment.

Leukotriene receptor antagonists, such as Montelukast, function as competitive inhibitors at the CysLT1 receptor. They are designed to mimic the structure of the endogenous ligands, thereby blocking their binding and preventing the downstream inflammatory cascade. The unique cyclopropyl-containing side chain of Montelukast is crucial for its high binding affinity and specificity to the receptor.

Figure 1: Simplified Leukotriene Signaling Pathway and Point of Intervention.

Part 2: Synthesis of the Core Intermediate: 2-(1-(hydroxymethyl)cyclopropyl)acetic acid

The synthesis of this key intermediate is a critical multi-step process. A common and efficient route begins with diethyl malonate and involves a cyclopropanation reaction, followed by selective reduction and hydrolysis.

Figure 2: General Synthetic Workflow for the Key Intermediate.

Protocol 1: Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid

This protocol is a representative synthesis adapted from established literature.

Step 2.1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.2 eq) and absolute ethanol under a nitrogen atmosphere.

-

Reaction: Add diethyl malonate (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 30°C. After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Filter off the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove ethanol. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude diethyl 1,1-cyclopropanedicarboxylate can be purified by vacuum distillation.

Step 2.2: Selective Mono-reduction

-

Setup: In a flask under nitrogen, dissolve the purified diester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: Add a solution of lithium chloride (1.1 eq) in ethanol, followed by the portion-wise addition of sodium borohydride (1.5 eq) while maintaining the temperature at 0-5°C.

-

Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

-

Workup: Quench the reaction carefully by adding 1 M HCl at 0°C until the pH is acidic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude mono-alcohol, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Step 2.3: Homologation and Hydrolysis

-

Mesylation: Dissolve the mono-alcohol (1.0 eq) in dichloromethane and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours.

-

Cyanation: The resulting mesylate is carefully added to a solution of sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO). The mixture is heated to 50-60°C for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux (approx. 100°C) for 8-10 hours to hydrolyze both the nitrile and the ester.

-

Isolation: Cool the reaction to room temperature and wash with an organic solvent (e.g., toluene) to remove impurities. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, will precipitate. It can be collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Elaboration into Montelukast

The synthesized acid is a chiral molecule, and its subsequent use in the synthesis of Montelukast requires resolution or the use of a stereospecific synthesis. For this guide, we will assume the racemic acid is used and resolution is performed at a later stage, a common strategy in many reported syntheses. The acid is coupled with a second key intermediate, methyl 2-((3(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)thio)benzoate.

Figure 3: Final Stage Synthesis of Montelukast.

Protocol 2: Synthesis of Montelukast from Key Intermediates

Step 3.1: Esterification / Coupling

-

Activation: To a solution of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid (1.1 eq) in anhydrous THF, add dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.

-

Coupling: To this activated mixture, add a solution of the thiol side-chain intermediate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Workup: Filter off the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled ester.

Step 3.2: Grignard Addition

-

Setup: Dissolve the purified ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -10°C.

-

Addition: Add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise, keeping the internal temperature below -5°C.

-

Monitoring: Stir the reaction for 2-4 hours at this temperature. Monitor the reaction by HPLC for the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude tertiary alcohol (Montelukast free acid).

| Table 1: Summary of Reaction Parameters for Montelukast Synthesis | |

| Parameter | Value / Conditions |

| Coupling Reagents | DCC, DMAP |

| Coupling Solvent | Anhydrous THF |

| Coupling Temperature | 0°C to Room Temperature |

| Coupling Time | 18 - 24 hours |

| Grignard Reagent | Methylmagnesium Bromide |

| Grignard Solvent | Anhydrous THF |

| Grignard Temperature | -10°C to -5°C |

| Typical Overall Yield | 60-75% (from thiol intermediate) |

Part 4: Analytical Verification

A robust analytical package is essential for confirming the identity and purity of the intermediates and the final API, forming a self-validating system for the protocol.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of Montelukast and its precursors. A typical reverse-phase method would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules.

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compounds.

| Table 2: Representative Analytical Data | |

| Analyte | Expected Analytical Result |

| 2-(1-(hydroxymethyl)cyclopropyl)acetic acid | ¹H NMR: Characteristic signals for cyclopropyl protons (~0.5-0.8 ppm), methylene protons of the acetic acid chain (~2.4 ppm), and methylene protons of the hydroxymethyl group (~3.5 ppm). |

| MS (ESI-): [M-H]⁻ at m/z ~143.07 | |

| Montelukast Sodium | HPLC Purity: >99.5% (using USP or equivalent method) |

| ¹H NMR: Complex spectrum showing characteristic peaks for the quinoline ring, the vinyl protons, the aromatic protons of the central phenyl ring, and the methyl groups of the tertiary alcohol. | |

| MS (ESI+): [M+H]⁺ at m/z ~586.2 |

Conclusion

The synthesis of potent leukotriene receptor antagonists like Montelukast is a multi-step process that hinges on the efficient and high-purity preparation of key building blocks. 2-(1-(hydroxymethyl)cyclopropyl)acetic acid represents one of the most critical of these intermediates. The protocols and rationale outlined in this guide provide a comprehensive framework for its synthesis and subsequent conversion to the final API. By understanding the function of each reagent and the purpose of each step, researchers can confidently implement and adapt these procedures for the development of important therapeutics.

References

-

Title: Cysteinyl leukotrienes and their receptors: a new paradigm for asthma and allergic rhinitis. Source: Annual Review of Medicine URL: [Link]

-

Title: Pharmacology of Montelukast Sodium (Singulair®), a Potent and Orally Active CysLT1 Receptor Antagonist. Source: Canadian Journal of Physiology and Pharmacology URL: [Link]

-

Title: Design and synthesis of potent and orally active leukotriene D4 receptor antagonists. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A practical and efficient synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid, a key intermediate for the synthesis of montelukast. Source: Organic Process Research & Development URL: [Link]

- Title: Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid and derivatives thereof.

-

Title: An Improved Process for the Preparation of Montelukast. Source: Synthetic Communications URL: [Link]

Troubleshooting & Optimization

Optimizing "2-(1-(hydroxymethyl)cyclopropyl)acetic acid" synthesis yield

Technical Support Center: High-Fidelity Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic Acid

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting

Executive Summary: The "Hidden" Yield Killer

If you are experiencing inconsistent yields (ranging from 30% to 70%) or "disappearing" product during workup, the culprit is likely not your reaction conversion, but your isolation thermodynamics .

2-(1-(hydroxymethyl)cyclopropyl)acetic acid contains both a hydroxyl group and a carboxylic acid on a rigid cyclopropane scaffold. This geometry forces the groups into proximity, creating a high thermodynamic drive toward intramolecular lactonization , forming 2-oxaspiro[2.4]heptan-4-one .

The Core Challenge:

-

Open Form (Desired): Soluble in polar organic solvents, but highly water-soluble as a salt.

-

Closed Form (Lactone): Neutral, non-polar, often volatile or oily.

-

The Trap: Acidic workups (pH < 3) drive the equilibrium toward the lactone. If you analyze for the acid but have formed the lactone, your calculated "yield" of the acid will be near zero.

Module 1: Critical Mechanism & Equilibrium Control

To optimize yield, you must treat the workup as a kinetic suppression of the lactone.

Figure 1: The thermodynamic trap. Acidification drives the target toward the spiro-lactone. Yield optimization requires arresting the process at the green node.

Module 2: Optimized Synthetic Protocol

Recommended Route: Alkaline Hydrolysis of 1-(hydroxymethyl)cyclopropaneacetonitrile.[1] Why this route? It avoids the over-reduction risks associated with anhydride reductions and offers better scalability than Grignard carboxylations.

Step-by-Step Methodology

1. Hydrolysis (The Easy Part)

-

Reagents: Starting Nitrile (1.0 eq), KOH (2.5 eq), Methanol/Water (1:1 v/v).

-

Condition: Reflux (approx. 75-80°C) for 4-6 hours.

-

Checkpoint: Monitor Ammonia (

) evolution. Reaction is complete when ammonia cessation is observed. -

In-Process Control (IPC): TLC (MeOH:DCM 1:9). The nitrile spot (

) should disappear; a baseline spot (salt) appears.

2. The Critical Workup (The Yield Maker)

-

Solvent Strip: Remove Methanol under reduced pressure.[1] Do not heat above 45°C.

-

Wash: Extract the aqueous residue with Dichloromethane (DCM) to remove unreacted non-polar impurities. Discard organic layer.

-

Acidification (CRITICAL):

-

Cool the aqueous phase to 0–5°C (Ice/Salt bath).

-

Use Dilute HCl (2N) , not concentrated.

-

Add acid dropwise with vigorous stirring.

-

Stop at pH 3.5 – 4.0. Do NOT go to pH 1.

-

Reasoning: At pH 1, the rate of lactonization accelerates 100x. At pH 4, the carboxylic acid is protonated enough to extract, but the lactonization kinetics are sluggish.

-

3. Isolation

-

Extraction: Immediately extract with Ethyl Acetate (EtOAc) (3x volumes).

-

Salt Formation (Yield Lock): instead of evaporating to a potentially unstable oil, convert immediately to the Dicyclohexylamine (DCHA) salt .

-

Add DCHA (1.1 eq) to the EtOAc solution.

-

Stir at 0°C. The salt precipitates as a stable solid.

-

Filtration: Filter and wash with cold EtOAc.

-

Module 3: Troubleshooting Guide (FAQ)

Q1: My NMR shows a mixture of products. How do I distinguish the Acid from the Lactone?

Use 1H NMR (DMSO-d6) to diagnose your "yield loss."

| Feature | Open Hydroxy-Acid (Target) | Spiro-Lactone (Impurity) |

| -CH2-O- Protons | Singlet | Singlet |

| -CH2-CO- Protons | Singlet | Singlet |

| Exchangeable Protons | Broad singlets (OH and COOH) | None (unless wet) |

| Solubility | Soluble in Water/Methanol | Insoluble in Water, Soluble in DCM |

Q2: I obtained a low mass recovery after extraction. Where is it?

If you didn't form the lactone, your product is likely still in the water.

-

Cause: The hydroxy-acid is small and polar. Partition coefficient (

) is low. -

Fix: Saturate the aqueous phase with NaCl (Salting out) before extraction. Use THF/EtOAc (1:1) instead of pure EtOAc for better extraction efficiency.

Q3: Can I recover the product if it has already lactonized?

Yes.

-

Dissolve the lactone oil in MeOH/Water.

-

Add 1.1 eq NaOH.

-

Stir at room temperature for 1 hour (opens the ring).

-

Repeat the Controlled Acidification (Module 2, Step 2) carefully.

Module 4: Process Logic & Diagnostics

Use this flow to diagnose yield failures.

Figure 2: Diagnostic flowchart for low-yield scenarios.

References

-

Process for Preparation of Montelukast Intermediate. Patent IN200500949. Describes the hydrolysis of 1-(hydroxymethyl)cyclopropane acetonitrile and pH control strategies. 1

-

Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Patent CN112624921A. Details the Grignard carboxylation route as an alternative to nitrile hydrolysis. 2[1][3][4][5][6]

-

Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. Discusses the isolation of the acid via Dicyclohexylamine (DCHA) salt to improve stability and purity. 7[1][3][4][5][6][7][8][9][10]

-

Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. European Patent EP0149289.[10] Provides background on the oxidative cleavage and lactonization kinetics of cyclopropane derivatives. 10

Sources

- 1. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]

- 2. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rushim.ru [rushim.ru]

- 7. sciforum.net [sciforum.net]

- 8. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 10. data.epo.org [data.epo.org]

Technical Support Center: Synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this valuable building block. As a key intermediate in the synthesis of pharmaceuticals like Montelukast, a robust and reproducible synthetic protocol is crucial.[1] This guide is structured to help you navigate the common challenges, understand the underlying chemical principles, and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. The problems are presented in a question-and-answer format to directly tackle the challenges you might be facing in the lab.

Issue 1: Low or No Yield in the Grignard-Based Synthesis

Question: I am attempting to synthesize 2-(1-(hydroxymethyl)cyclopropyl)acetic acid via the Grignard route, starting from bromomethyl cyclopropyl acetate. My yields are consistently low, or the reaction fails to initiate. What are the likely causes and how can I troubleshoot this?

Answer: The Grignard-based synthesis is a popular and effective method, but its success hinges on the careful execution of several critical steps.[2][3] Low yields or initiation failure can typically be traced back to a few key areas:

Workflow for Troubleshooting Grignard Reaction Issues

Caption: Troubleshooting workflow for the Grignard-based synthesis.

Detailed Troubleshooting Steps:

-

Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from starting.

-

Protocol: Before adding the bromomethyl cyclopropyl acetate, gently heat the magnesium in the reaction flask under an inert atmosphere to drive off any moisture. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to chemically activate the magnesium surface.[2]

-

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.

-

Initiation Temperature: The initiation of the Grignard reaction can be sluggish.

-

Protocol: A gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate. A typical initiation temperature is between 25-30 °C.[2]

-

-

Carbon Dioxide Addition: The carboxylation step is critical for forming the desired carboxylic acid.

-

Protocol: Use freshly crushed dry ice or bubble dry carbon dioxide gas through the reaction mixture. The addition should be done at a low temperature (e.g., -78 °C) to minimize side reactions. Ensure efficient stirring to allow for good mixing of the viscous Grignard reagent with the carbon dioxide.

-

-

Hydrolysis and Workup: The final hydrolysis step quenches the reaction and protonates the carboxylate.

-

Protocol: Slowly add the reaction mixture to a cold acidic solution (e.g., 1M HCl) with vigorous stirring. The pH should be adjusted to be acidic to ensure the complete protonation of the carboxylic acid for efficient extraction.[2]

-

Issue 2: Challenges with the Cyanide-Based Synthesis Route

Question: I am using the cyanide displacement route to synthesize 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile, followed by hydrolysis. I am concerned about the toxicity of cyanide and am also observing incomplete hydrolysis and side products. How can I improve this process?

Answer: The cyanide-based route is a viable alternative, but it presents its own set of challenges, most notably the handling of highly toxic cyanide reagents and the potential for incomplete hydrolysis or unintended side reactions.[1][4]

Key Considerations and Troubleshooting:

-

Cyanide Reagent and Safety: Sodium or potassium cyanide are typically used.[4]

-

Safety Protocol: All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be established, and a quench solution (e.g., bleach) should be readily available.[4]

-

-

Displacement Reaction Conditions: The displacement of a halide with cyanide is an SN2 reaction.

-

Hydrolysis of the Nitrile: The hydrolysis of the nitrile to the carboxylic acid can be challenging, especially in the presence of the hydroxyl group.

-

Protocol: Both acidic and basic conditions can be used for hydrolysis. However, harsh conditions can lead to side reactions, including dehydration or rearrangement of the cyclopropylcarbinol moiety. A two-step hydrolysis, first to the amide under controlled acidic or basic conditions, followed by hydrolysis to the carboxylic acid, can sometimes provide better results.

-

Decision Tree for Nitrile Hydrolysis

Caption: Decision-making workflow for the hydrolysis of the nitrile intermediate.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am having trouble purifying the final product, 2-(1-(hydroxymethyl)cyclopropyl)acetic acid. It is an oil or a low-melting solid, and I am struggling with crystallization. What are the best practices for purification?

Answer: The purification of 2-(1-(hydroxymethyl)cyclopropyl)acetic acid can be challenging due to its physical properties. The presence of both a carboxylic acid and a hydroxyl group makes it quite polar and hygroscopic.

Purification Strategies:

| Method | Protocol | Advantages | Disadvantages |

| Solvent Extraction | After acidic workup, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[2] | Good for initial isolation from the reaction mixture. | May not remove all impurities. |

| Crystallization | If the product is obtained as an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/heptane mixture) and then cooling slowly. Seeding with a small crystal of pure product can be beneficial. | Can provide high purity product. | The product may be difficult to crystallize. |